N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide is a complex organic compound characterized by its unique chemical structure and properties. This compound belongs to a broader class of naphthalene derivatives known for their diverse applications in fields such as pharmaceuticals, agrochemicals, and material science. The presence of multiple halogen atoms in its structure contributes to its reactivity and potential biological activity.
This compound can be synthesized through various chemical methods and is available from specialized chemical suppliers. It is often used in research settings to explore its properties and potential applications.
N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide is classified under:
The synthesis of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with chlorinated amines. The process requires careful control of reaction conditions to achieve high purity and yield.
The molecular structure of N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide can be described using various structural representations:
| Property | Value |
|---|---|
| Molecular Formula | C13H9Cl5N2O |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]naphthalene-1-carboxamide |
| InChI Key | MXVJPHDATDWCPW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
The structure features a naphthalene ring substituted with a carboxamide group and a trichloroethyl side chain attached to a dichlorophenyl amino group.
N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide can undergo several types of chemical reactions:
For each reaction type:
The mechanism of action for N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide involves its interaction with biological targets such as enzymes or receptors.
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The compound is characterized by:
N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}naphthalene-1-carboxamide has several scientific uses:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2